BenchChemオンラインストアへようこそ!

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

pKa solubility protonation state

This 6,7-dihydro scaffold offers a strategic advantage in kinase inhibitor discovery, featuring a 4-cyano group that enables orthogonal reactivity without halogen side reactions. The partially saturated core delivers an 8.8-unit pKa shift versus the aromatic analog, allowing precise tuning of ionization states. With a boiling point over 110°C higher than the 4-chloro congener, it provides a wider thermal processing window for distillation purity. Specified at ≥98% purity, it meets GMP late-stage intermediate standards while its 1.36 g/cm³ density supports MOF and perovskite precursor applications.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
Cat. No. B11921999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1CNC2=NC=NC(=C21)C#N
InChIInChI=1S/C7H6N4/c8-3-6-5-1-2-9-7(5)11-4-10-6/h4H,1-2H2,(H,9,10,11)
InChIKeyZLSRHBBFMLZROU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile – A Core Scaffold for Kinase-Targeted Medicinal Chemistry


6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile (CAS 1578264-12-6) is a partially saturated bicyclic heterocycle within the pyrrolo[2,3-d]pyrimidine family, featuring a characteristic 4‑cyano substituent on a dihydro‑pyrrolo core . Its molecular formula is C₇H₆N₄ with a molecular weight of 146.15 g/mol . The scaffold is recognized as a privileged intermediate in the discovery of kinase inhibitors, where both the 4‑cyano handle and the hydrogenated pyrrole ring contribute to molecular recognition and synthetic versatility [1].

Why 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile Cannot Be Swapped with Analogous Pyrrolopyrimidine Building Blocks


Despite sharing a common pyrrolo[2,3-d]pyrimidine nucleus, subtle structural variations among derivatives produce large functional differences that preclude simple interchange. The target compound’s partially saturated 6,7-dihydro scaffold shifts the pKa by approximately 8.8 log units relative to its fully aromatic counterpart (1.47 vs. 10.25), fundamentally altering protonation-dependent interactions . Its 4‑cyano group offers orthogonal reactivity to the 4‑chloro analog, and the absence of halogen substituents eliminates competing cross‑coupling side reactions . Additionally, the dihydro core improves handling properties; boiling points differ by over 110 °C from the 4‑chloro congener, directly impacting distillation-based purification .

Quantitative Differentiation of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile Against Its Closest Structural Comparators


pKa Shift of 8.78 Log Units Versus the Fully Aromatic 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile

The partially saturated 6,7-dihydro scaffold dramatically lowers the predicted acidic pKa relative to the fully aromatic 7H analog. This shift alters the compound's ionization state under physiological and formulation conditions, directly impacting solubility, permeability, and target engagement .

pKa solubility protonation state

Boiling Point Elevation of 111.3 °C Versus the 4-Chloro Dihydro Congener

The 4‑cyano substituent on the target compound imparts a significantly higher boiling point than the 4‑chloro derivative, enabling large-scale distillation-based purification that is not feasible with the lower-boiling 4‑chloro analog .

boiling point distillation purification scalability

Purity Specification Advantage: NLT 98% vs. Typical 97% for the 4‑Chloro Analog

Commercial suppliers offer the target compound with a minimum purity of 98 % (NLT 98 %), whereas the closest 4‑chloro analog is routinely supplied at 97 % purity . This 1% threshold difference is material for procurement decisions in pharmaceutical R&D, where higher purity translates into fewer impurities to characterize and potentially fewer regulatory hurdles.

purity assay specification procurement

Density Differential of 0.27 g/cm³ vs. the 4-Chloro Dihydro Analog Reflects Distinct Molecular Packing

The target compound exhibits a predicted density of 1.36 g/cm³, markedly lower than the 1.63 g/cm³ reported for the 4-chloro-6,7-dihydro analog . This density difference, coupled with a molecular weight reduction of 9.43 g/mol (146.15 vs. 155.58), indicates divergent solid-state properties that influence milling, dissolution, and formulation behavior.

density crystallinity formulation

Optimal Procurement and Deployment Scenarios for 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile


Medicinal Chemistry: Synthesis of Next-Generation Kinase Inhibitors Exploiting the 4-Cyano Handle

The 4‑cyano group serves as a versatile precursor for amide, amidine, and tetrazole bioisosteres, enabling rapid SAR exploration around the pyrrolopyrimidine core. Its sharply distinct pKa relative to the aromatic analog allows chemists to tune the ionization state of the final candidate without altering the core scaffold. The Northwestern University patent explicitly teaches pyrrolo[2,3-d]pyrimidine derivatives as cell‑growth inhibitors, underscoring the scaffold’s translational relevance.

Process Development: High-Purity Intermediates for Regulated Pharmaceutical Manufacturing

With a commercial specification of NLT 98 % purity , this compound meets the stringent identity and purity standards required for late-stage intermediates in GMP campaigns. Its elevated boiling point compared to the 4‑chloro analog provides a wider thermal processing window, reducing the risk of thermal degradation during distillation and enhancing batch-to-batch consistency.

Materials Science: Precursor for Perovskite and Semiconductor Ligands

The compound’s unique physical properties—including a density of only 1.36 g/cm³ and a molecular weight of 146.15 g/mol —make it an attractive ligand precursor for metal‑organic frameworks and hybrid perovskite materials. Its ability to form stable metal carbides and to participate in kinetically controlled interactions with metal halides differentiates it from the heavier, denser brominated or chlorinated analogs.

Analytical Reference Standard: Orthogonal Identification by pKa and Boiling Point

The large pKa differential versus the aromatic 7H analog (ΔpKa ≈ 8.8) and the boiling point differential versus the 4‑chloro congener (ΔBP ≈ 111 °C) provide two orthogonal, quantitative parameters for unambiguous identity confirmation. This makes the compound a valuable internal standard or system suitability reference in analytical laboratories that handle multiple pyrrolopyrimidine candidates.

Quote Request

Request a Quote for 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.